Alizarin green, AldrichCPR
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Overview
Description
Alizarin green, AldrichCPR is a synthetic dye belonging to the anthraquinone family. It is known for its vibrant green color and is used in various scientific and industrial applications. The compound has the empirical formula C37H34ClN2NaO6S2 and a molecular weight of 725.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alizarin green typically involves the reaction of anthraquinone derivatives with sulfonating agents. The process begins with the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid. This intermediate is then reacted with chlorosulfonic acid to introduce additional sulfonic acid groups, resulting in the formation of Alizarin green .
Industrial Production Methods
Industrial production of Alizarin green follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Alizarin green undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Alizarin green into its leuco form, which is colorless.
Substitution: The sulfonic acid groups in Alizarin green can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco form of Alizarin green.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alizarin green has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques to visualize calcium deposits in tissues.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in dyeing textiles and as a colorant in various products
Mechanism of Action
The mechanism of action of Alizarin green involves its interaction with specific molecular targets. In biological systems, it binds to calcium ions, forming a complex that can be visualized under a microscope. This property makes it useful in staining techniques to detect calcium deposits in tissues . Additionally, Alizarin green can act as an agonist of the AHR receptor, enhancing CYP1A1 enzyme activity and inducing transcriptional changes in cells .
Comparison with Similar Compounds
Similar Compounds
Alizarin Red S: Another anthraquinone dye used for similar staining purposes.
Alizarin Blue: A derivative with different spectral properties.
Quinalizarin: Known for its use in analytical chemistry
Uniqueness
Alizarin green stands out due to its unique combination of sulfonic acid groups and its vibrant green color. This makes it particularly useful in applications where a distinct color change is required, such as in pH indicators and staining techniques .
Properties
Molecular Formula |
C37H36ClN2NaO6S2+ |
---|---|
Molecular Weight |
727.3 g/mol |
InChI |
InChI=1S/C37H35ClN2O6S2.Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46);/p+1 |
InChI Key |
KPUKKCBDJFTUFI-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.[Na] |
Origin of Product |
United States |
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